molecular formula C14H21IN2O3 B5068002 4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol

4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol

Cat. No.: B5068002
M. Wt: 392.23 g/mol
InChI Key: HEJYDTSAEFHWHS-UHFFFAOYSA-N
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Description

4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol is a complex organic compound that features a piperazine ring, an iodo group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol involves its interaction with specific molecular targets:

Properties

IUPAC Name

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21IN2O3/c1-20-13-9-11(8-12(15)14(13)19)10-17-4-2-16(3-5-17)6-7-18/h8-9,18-19H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJYDTSAEFHWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCN(CC2)CCO)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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